molecular formula C10H11ClN4O3 B7971090 6-Chloropurine-2'-deoxyriboside

6-Chloropurine-2'-deoxyriboside

Cat. No.: B7971090
M. Wt: 270.67 g/mol
InChI Key: PGEULCIODBNODW-RRKCRQDMSA-N
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Description

6-Chloropurine-2’-deoxyriboside is a nucleoside analog that consists of a purine base, 6-chloropurine, attached to a deoxyribose sugar

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloropurine-2’-deoxyriboside typically involves the reaction of 6-chloropurine with 2’-deoxycytidine. This reaction is catalyzed by nucleoside-2’-deoxyribosyltransferase (E.C. 2.4.2.6) and is followed by chemical conversion into the 5’-dimethoxytrityl 3’- (2-cyanoethyl-N,N-diisopropylamino) phosphoramidite derivative .

Industrial Production Methods: Industrial production of 6-chloropurine-2’-deoxyriboside can be achieved through enzymatic synthesis using thermophilic microorganisms. For example, Geobacillus stearothermophilus has been used to achieve high conversion rates of 6-chloropurine to 6-chloropurine-2’-deoxyriboside .

Chemical Reactions Analysis

Types of Reactions: 6-Chloropurine-2’-deoxyriboside undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the purine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: These reactions can modify the purine base or the sugar moiety.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.

    Oxidation and Reduction Reactions: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various purine derivatives.

    Oxidation Products: Oxidized forms of the purine base or sugar.

    Reduction Products: Reduced forms of the purine base or sugar.

Scientific Research Applications

6-Chloropurine-2’-deoxyriboside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloropurine-2’-deoxyriboside involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. This incorporation can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases .

Comparison with Similar Compounds

Uniqueness: 6-Chloropurine-2’-deoxyriboside is unique due to its specific structure, which allows it to be incorporated into DNA and exert its effects on DNA replication and repair. This specificity makes it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

(2R,3S,5R)-5-(6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2/t5-,6+,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEULCIODBNODW-RRKCRQDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4594-45-0
Record name 6-Chloropurine 2'-deoxyriboside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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